molecular formula C11H11NO3 B8633830 4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene

4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene

Cat. No. B8633830
M. Wt: 205.21 g/mol
InChI Key: VBPLFGYCWUNTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09056859B2

Procedure details

To a solution of 2-bromo-6-nitrobenzyl (2E)-but-2-en-1-yl ether (3.3 g, 11.19 mmol) in TEA (100 mL) was added P(o-Tol)3 (196 mg, 0.873 mmol) and Pd(OAC)2(1.0 g, 3.21 mmol), and the mixture was stirred at reflux for 16 h. Then the mixture was concentrated in vacuo, and the mixture was partitioned between water and EtOAc. The combined organic layers were washed with HCl (1N) and brine, dried and concentrated in vacuo. The residue was purified with silica gel cloumn chromatography to give 4-ethenyl-8-nitro-3,4-dihydro-1H-isochromene. 1H-NMR (400 MHz, CDCl3) δ 7.96 (d, J=8.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.31 (t, J=8.0 Hz, 2H), 5.74˜5.82 (m, 1H), 5.14˜5.19 (m, 2H), 5.04 (d, J=4.0 Hz, 2H), 3.93˜3.98 (m, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][C:7]1[C:12]([N+:13]([O-:15])=[O:14])=[CH:11][CH:10]=[CH:9][C:8]=1Br)/[CH:2]=[CH:3]/[CH3:4].CC1C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>CC(O)=O.CC(O)=O.[Pd]>[CH:3]([CH:2]1[C:8]2[C:7](=[C:12]([N+:13]([O-:15])=[O:14])[CH:11]=[CH:10][CH:9]=2)[CH2:6][O:5][CH2:1]1)=[CH2:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
C(\C=C\C)OCC1=C(C=CC=C1[N+](=O)[O-])Br
Name
Quantity
196 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)P(C2=C(C=CC=C2)C)C3=C(C=CC=C3)C
Name
TEA
Quantity
100 mL
Type
solvent
Smiles
Name
Quantity
1 g
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between water and EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with HCl (1N) and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel cloumn chromatography

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1COCC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.